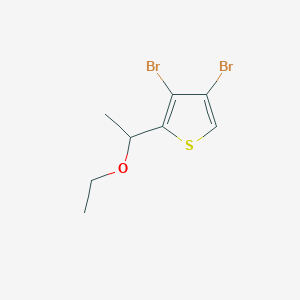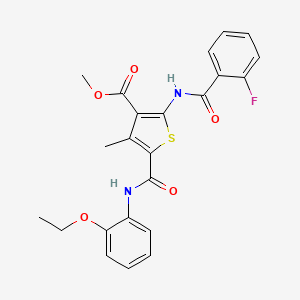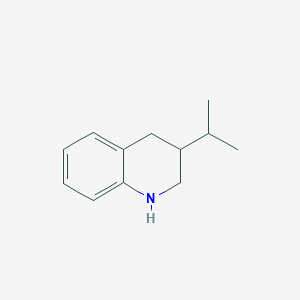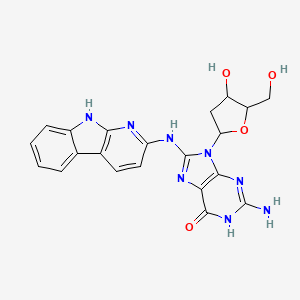![molecular formula C10H11ClOS B12063713 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane CAS No. 256471-35-9](/img/structure/B12063713.png)
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is an organic compound with the molecular formula C10H11ClOS It features a three-membered oxirane ring, a chlorophenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane typically involves the following steps:
-
Formation of the Thioether Linkage: : The initial step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent, such as an alkyl halide, to form the thioether linkage. This reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
-
Epoxidation: : The next step involves the formation of the oxirane ring. This is achieved by reacting the thioether intermediate with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The reaction conditions typically include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the oxirane ring, converting it into a diol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
-
Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, sodium tungstate.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, bases such as NaOH or K2CO3.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of thioether and oxirane groups on biological systems. It may serve as a model compound for investigating enzyme interactions and metabolic pathways involving similar structures.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a candidate for drug design and synthesis, particularly in the creation of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its reactivity allows for the modification of material properties, enhancing performance in specific applications.
作用機序
The mechanism by which 2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-[(4-Bromophenyl)thio]methyl-2-methyloxirane: Similar structure with a bromine atom instead of chlorine.
2-[(4-Methylphenyl)thio]methyl-2-methyloxirane: Similar structure with a methyl group instead of chlorine.
2-[(4-Nitrophenyl)thio]methyl-2-methyloxirane: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-([(4-Chlorophenyl)thio]methyl)-2-methyloxirane is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs with different substituents.
特性
CAS番号 |
256471-35-9 |
|---|---|
分子式 |
C10H11ClOS |
分子量 |
214.71 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)sulfanylmethyl]-2-methyloxirane |
InChI |
InChI=1S/C10H11ClOS/c1-10(6-12-10)7-13-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChIキー |
SSQCJMSDNHVQCA-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)CSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)

![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)








